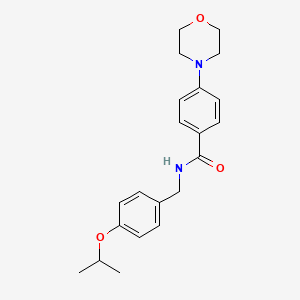
N-butyl-7-chloro-N,4-dimethyl-2-quinolinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-butyl-7-chloro-N,4-dimethyl-2-quinolinamine, also known as BML-210, is a chemical compound that has been studied for its potential therapeutic applications. It belongs to the class of quinolinamines, which are known for their diverse biological activities. BML-210 is a selective inhibitor of the transcription factor NF-κB, which plays a crucial role in the regulation of immune and inflammatory responses.
作用机制
N-butyl-7-chloro-N,4-dimethyl-2-quinolinamine is a selective inhibitor of the transcription factor NF-κB, which is involved in the regulation of immune and inflammatory responses. It inhibits the DNA-binding activity of NF-κB by binding to the p50 subunit, which is essential for the transcriptional activity of NF-κB. This compound has been shown to inhibit the expression of NF-κB target genes, such as cytokines, chemokines, and adhesion molecules, in various cell types.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory and immunomodulatory effects in various in vitro and in vivo models. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in macrophages and other immune cells. It has also been shown to inhibit the activation of T cells and B cells, and to reduce the severity of autoimmune diseases in animal models.
实验室实验的优点和局限性
N-butyl-7-chloro-N,4-dimethyl-2-quinolinamine is a selective inhibitor of NF-κB, which makes it a valuable tool for studying the role of NF-κB in various biological processes. It has been used in various in vitro and in vivo models to investigate the molecular mechanisms of NF-κB activation and its downstream effects. However, like any other chemical compound, this compound has limitations in terms of its specificity, toxicity, and pharmacokinetics. Careful dose-response studies and toxicity assays are necessary to ensure the safety and efficacy of this compound in experimental settings.
未来方向
There are several future directions for research on N-butyl-7-chloro-N,4-dimethyl-2-quinolinamine and its potential therapeutic applications. One direction is to investigate the role of NF-κB in various diseases, such as cancer, autoimmune disorders, and inflammatory diseases, and to develop more selective and potent inhibitors of NF-κB. Another direction is to study the pharmacokinetics and toxicity of this compound in animal models and in human clinical trials, and to optimize its dosing and administration. Furthermore, the development of new drug delivery systems, such as nanoparticles and liposomes, may enhance the efficacy and specificity of this compound in targeted therapy.
合成方法
The synthesis of N-butyl-7-chloro-N,4-dimethyl-2-quinolinamine involves the reaction of 7-chloroquinoline-4-amine with N-butyl-4-chloro-2,6-dimethylbenzenesulfonamide in the presence of a base, followed by deprotection of the sulfonamide group with trifluoroacetic acid. The final product is obtained in good yield and purity, and has been characterized by various spectroscopic techniques.
科学研究应用
N-butyl-7-chloro-N,4-dimethyl-2-quinolinamine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. NF-κB is a transcription factor that regulates the expression of genes involved in immune and inflammatory responses, as well as cell proliferation and survival. Aberrant activation of NF-κB has been implicated in the pathogenesis of many diseases, and inhibition of NF-κB has been proposed as a therapeutic strategy.
属性
IUPAC Name |
N-butyl-7-chloro-N,4-dimethylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2/c1-4-5-8-18(3)15-9-11(2)13-7-6-12(16)10-14(13)17-15/h6-7,9-10H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWYVUGDQGWFPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=NC2=C(C=CC(=C2)Cl)C(=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-pyrrol-1-yl]pyridine](/img/structure/B5034632.png)
![5-({1-[2-(3-ethyl-5-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5034645.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide](/img/structure/B5034657.png)
![ethyl 6-chloro-4-[(3-hydroxyphenyl)amino]-8-methyl-3-quinolinecarboxylate hydrochloride](/img/structure/B5034669.png)
![2-(4-fluorophenyl)-2-oxoethyl 4-[(3-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B5034674.png)

![4-[3-(1-methyl-1H-pyrazol-3-yl)-2-propyn-1-yl]morpholine hydrochloride](/img/structure/B5034681.png)
![4-[(4-benzyl-1-piperazinyl)methyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B5034687.png)
![5'-allyl 3'-methyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5034700.png)
![N-[4-(acetylamino)phenyl]-2-(2-quinolinylthio)acetamide](/img/structure/B5034705.png)
![9-[({[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amino)methyl]-5,6a,8a-trimethyloctadecahydro-4aH-cyclopenta[7,8]phenanthro[1,2-b][1,4]dioxin-9-ol hydrochloride](/img/structure/B5034718.png)
![1-[(4-bromophenyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide](/img/structure/B5034721.png)
![N-[(4-methoxy-1-naphthyl)methyl]-2-(4-quinazolinylthio)acetamide](/img/structure/B5034723.png)
